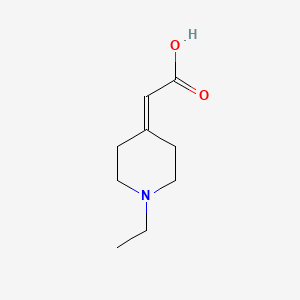

2-(1-Ethylpiperidin-4-ylidene)acetic acid

Description

Foundational Significance of Piperidine (B6355638) Scaffolds within Organic Chemistry and Biological Systems

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govijnrd.orgnih.govresearchgate.net This prevalence stems from its favorable physicochemical properties, including its ability to exist in a stable chair conformation and its basic nitrogen atom, which can be readily functionalized. thieme-connect.comresearchgate.net In medicinal chemistry, the piperidine scaffold is considered a "privileged" structure due to its presence in numerous biologically active compounds. innovareacademics.in

Derivatives of piperidine exhibit a wide spectrum of pharmacological activities, including but not limited to:

Anticancer: Certain piperidine-containing compounds have shown cytotoxic effects against various cancer cell lines. nih.govresearchgate.net

Antimicrobial and Antifungal: The piperidine nucleus is a key component in various agents developed to combat bacterial and fungal infections. researchgate.netnih.gov

Anti-inflammatory: Piperidine derivatives have been investigated for their potential to modulate inflammatory pathways. ijnrd.orgencyclopedia.pub

Analgesic: The piperidine structure is found in several potent painkillers. nih.gov

Antiviral: Researchers have explored piperidine derivatives for their ability to inhibit viral replication. ijnrd.orgresearchgate.net

The versatility of the piperidine scaffold allows for the synthesis of a diverse library of compounds with tailored biological activities, making it a cornerstone in drug discovery and development. nih.govthieme-connect.com

Academic Context of Substituted Acetic Acid Derivatives in Synthetic and Mechanistic Studies

Substituted acetic acid derivatives are fundamental building blocks in organic synthesis and are integral to the structure of many biologically active molecules. researchgate.netyoutube.com The carboxylic acid functional group provides a handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures. pageplace.de In academic research, these derivatives are frequently employed in mechanistic studies to probe reaction pathways and understand the principles of chemical reactivity. researchgate.nete3s-conferences.org

The introduction of various substituents onto the acetic acid backbone allows for the fine-tuning of a molecule's steric and electronic properties, which can profoundly influence its biological activity. nih.govinnopeptichem.com For instance, the synthesis of novel thiazolyl-acetic acid derivatives has led to the discovery of potent antimicrobial agents. nih.gov The study of these derivatives is not limited to their biological applications; they are also crucial intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals. innopeptichem.com

Research Trajectory and Open Questions Pertaining to 2-(1-Ethylpiperidin-4-ylidene)acetic Acid and Analogues

While the parent structures of piperidine and acetic acid are extensively studied, the specific compound this compound represents a more specialized area of investigation. The exocyclic double bond in the ylidene functionality introduces a degree of rigidity and specific stereochemistry that can influence receptor binding and biological activity.

A review of the current academic literature indicates that while there is significant research on piperidone analogues and their diverse biological applications, including as precursors to piperidine rings, specific studies focusing solely on this compound are not widely published. researchgate.netresearchgate.netsemanticscholar.org Research in related areas has explored the synthesis and antibacterial activity of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, indicating an interest in the biological potential of the ylidene acetic acid moiety attached to a heterocyclic ring. nih.gov

The synthesis of a flavone (B191248) acetic acid analogue has been undertaken to probe its mode of action as an immunomodulatory agent, suggesting that the acetic acid side chain is critical for biological function. nih.gov This raises questions about the potential biological activities of this compound.

Open questions for future research include:

What are the most efficient synthetic routes to this compound and its analogues?

What are the specific biological targets of this compound?

How does the ethyl substitution on the piperidine nitrogen affect its pharmacological profile compared to other N-substituted analogues?

What is the influence of the exocyclic double bond's geometry on its interaction with biological macromolecules?

Further investigation into these areas would contribute to a deeper understanding of the structure-activity relationships of piperidine-ylidene acetic acid derivatives and could lead to the development of novel therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15NO2 |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

2-(1-ethylpiperidin-4-ylidene)acetic acid |

InChI |

InChI=1S/C9H15NO2/c1-2-10-5-3-8(4-6-10)7-9(11)12/h7H,2-6H2,1H3,(H,11,12) |

InChI Key |

ABFZLEOTMIDUBD-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(=CC(=O)O)CC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1 Ethylpiperidin 4 Ylidene Acetic Acid and Analogues

Strategic Construction of the Piperidine (B6355638) Ring System

The piperidine scaffold is a ubiquitous feature in pharmaceuticals and natural products, prompting the development of numerous methods for its construction. acs.org These approaches range from classical cyclization reactions to modern catalytic and stereoselective methodologies.

Catalytic methods provide powerful and efficient pathways to the piperidine ring through the formation of carbon-nitrogen bonds. Intramolecular amination, where a nitrogen atom within a linear precursor attacks a carbon atom in the same molecule to form the ring, is a common strategy. Various transition metals are employed to facilitate this transformation under mild conditions.

Recent advancements include copper-catalyzed intramolecular C–H amination of N-fluoride amides, which can effectively produce piperidines. acs.org Similarly, palladium-catalyzed aerobic oxidative cyclization of alkenes, known as a Wacker-type reaction, has been adapted for the synthesis of six-membered nitrogen heterocycles like piperidines. organic-chemistry.org Iridium complexes have also been shown to catalyze the N-heterocyclization of primary amines with diols, yielding a variety of cyclic amines, including piperidines, in good to excellent yields. organic-chemistry.org These methods often offer advantages in terms of functional group tolerance and reaction conditions over classical approaches.

| Catalyst System | Reaction Type | Substrate Example | Key Features |

|---|---|---|---|

| Copper Complexes (e.g., [TpxCuL]) | Intramolecular C–H Amination | N-fluoride amides | Activates strong C-H bonds for cyclization. acs.org |

| Palladium (e.g., Pd(DMSO)₂(TFA)₂) | Wacker-type Aerobic Oxidative Cyclization | N-alkenylsulfonamides | Forms piperidines from unactivated alkenes under aerobic conditions. organic-chemistry.org |

| Iridium (e.g., Cp*Ir complex) | N-Heterocyclization | Primary amines and diols | Efficient synthesis of 5-, 6-, and 7-membered cyclic amines. organic-chemistry.org |

| Rhodium (e.g., [Rh(COD)(DPPB)]BF₄) | Intramolecular Hydroamination | 1-(3-aminopropyl)vinylarenes | Anti-Markovnikov addition to form 3-arylpiperidines with high diastereoselectivity. organic-chemistry.org |

Radical cyclization offers a complementary approach to ionic or organometallic methods for constructing nitrogen heterocycles. organicreactions.org These reactions involve the generation of a nitrogen-centered or carbon-centered radical, which then undergoes an intramolecular addition to an unsaturated group (e.g., an alkene or alkyne) to form the piperidine ring. organicreactions.orgiupac.org

The generation of the necessary radical can be achieved through various means, including the use of tin-based reagents like tributyltin hydride, or more modern methods such as photoredox catalysis, thermolysis, or electrolysis. organicreactions.orgresearchgate.net A key advantage of radical reactions is their high tolerance for a wide range of functional groups and the often mild reaction conditions required. organicreactions.org Domino or cascade reactions, where the initial cyclization triggers subsequent bond formations, allow for the rapid construction of complex molecular frameworks from simple precursors. iupac.orgrsc.org For instance, a domino-type radical addition/cyclization of oxime ethers has been developed as a novel method for preparing piperidine compounds. iupac.org

The synthesis of specific enantiomers of substituted piperidines is crucial when developing chiral drugs. Enantiospecific synthesis aims to produce a single enantiomer by starting from a chiral precursor and maintaining stereochemical integrity throughout the reaction sequence.

One established route involves starting with easily accessible chiral building blocks, such as α-amino acids. A feasible pathway has been demonstrated for accessing chiral 2-substituted piperidine-4-carboxylic acids from N-Cbz protected amino acids. researchgate.net Another powerful strategy employs chiral lactams as intermediates. For example, the cyclodehydration of achiral aryl-δ-oxoacids with a chiral auxiliary like (R)-phenylglycinol can stereoselectively produce chiral non-racemic bicyclic lactams, which are then converted into enantiomerically pure 2-arylpiperidines. rsc.org These methods provide reliable access to optically active piperidine cores that are essential for building complex chiral molecules. researchgate.net

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral compounds. Enzymes can catalyze reactions with exceptional levels of stereoselectivity under mild conditions. In the context of piperidine synthesis, enzymes are used for both the resolution of racemic mixtures and the direct asymmetric functionalization of the piperidine ring.

Enzymatic resolution is a common technique where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two. This has been successfully applied to the synthesis of chiral 2-functionalized piperidines. oup.com More advanced strategies involve enzyme cascades, where multiple enzymes are used in a one-pot reaction to convert a simple starting material into a complex product. For example, a cascade involving a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED) can be used for the one-pot synthesis of substituted piperidines. whiterose.ac.uk

Methodologies for Introducing and Modifying the Acetic Acid Moiety

Once the piperidine ring system is constructed, the next critical step is the introduction of the acetic acid side chain. For a molecule like 2-(1-ethylpiperidin-4-ylidene)acetic acid, this involves forming a carbon-carbon double bond at the 4-position of the ring, attached to a carboxylic acid group.

The malonic ester synthesis is a classic and highly versatile method for preparing mono- and di-substituted acetic acids. uobabylon.edu.iquomustansiriyah.edu.iq The process typically begins with diethyl malonate, a diester of malonic acid. The carbon atom alpha to both carbonyl groups is particularly acidic and can be easily deprotonated by a moderately strong base, such as sodium ethoxide, to form a stable enolate. tutorchase.commasterorganicchemistry.com This enolate is a potent nucleophile that can react with an alkyl halide in an SN2 reaction to form an alkylated malonic ester. masterorganicchemistry.comwikipedia.org

The synthesis culminates in acidic hydrolysis of the diester groups to form a dicarboxylic acid, which, upon heating, readily undergoes decarboxylation (loss of CO₂) to yield the final substituted acetic acid. tutorchase.comwikipedia.org

| Step | Reagents | Intermediate | Purpose |

|---|---|---|---|

| 1. Deprotonation | Strong Base (e.g., Sodium Ethoxide) | Enolate Ion | Generates a nucleophilic carbon. tutorchase.com |

| 2. Alkylation | Alkyl Halide (R-X) | Alkylated Malonic Ester | Forms the new C-C bond. wikipedia.org |

| 3. Hydrolysis & Decarboxylation | Acid (e.g., HCl) and Heat | Substituted Acetic Acid | Converts the ester to the final carboxylic acid. uobabylon.edu.iq |

For the synthesis of a ylidene-acetic acid, this methodology is adapted. Instead of alkylation with an alkyl halide, the enolate of diethyl malonate can participate in a Knoevenagel condensation with a ketone, such as 1-ethylpiperidin-4-one. This reaction forms an α,β-unsaturated diester. Subsequent hydrolysis of both ester groups followed by decarboxylation affords the desired this compound. This adaptation showcases the flexibility of using malonic ester derivatives to construct complex acetic acid moieties.

Nucleophilic Acyl Substitution Reactions in Carboxylic Acid Synthesis

The final step in many synthetic routes leading to this compound is the conversion of a more stable ester precursor, such as ethyl 2-(1-ethylpiperidin-4-ylidene)acetate, into the desired carboxylic acid. This transformation is a classic example of a nucleophilic acyl substitution reaction, typically achieved through saponification.

The reaction mechanism involves the addition of a nucleophile, commonly the hydroxide (B78521) ion (OH⁻) from a base like sodium hydroxide, to the electrophilic carbonyl carbon of the ester. This addition step breaks the carbonyl π-bond and forms a tetrahedral intermediate. Subsequently, the tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (⁻OEt) as the leaving group. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the ethoxide or another hydroxide ion to yield the carboxylate salt, which drives the reaction to completion. A final acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate salt and furnish the final this compound product.

This hydrolysis is a robust and high-yielding reaction, central to the synthesis of many carboxylic acids from their corresponding ester derivatives. The choice of an ester as the penultimate intermediate is strategic, as esters are generally less reactive and easier to purify via methods like chromatography than the final carboxylic acid.

Synthetic Challenges and Innovations in Assembling the this compound Framework

The primary challenges in constructing the this compound molecule lie in the efficient and stereoselective formation of the exocyclic carbon-carbon double bond and, for its complex analogues, the stereocontrolled assembly of the piperidine ring itself. Innovations in olefination chemistry and the development of multi-component reactions have provided powerful solutions to these challenges.

The key structural feature of this compound is the ylidene-acetic acid group attached to the 4-position of the piperidine ring. The most effective methods for constructing this exocyclic double bond involve the olefination of a ketone precursor, namely 1-ethyl-4-piperidone (B1582495). chemicalbook.com The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are the premier strategies for this transformation. wikipedia.orgwikipedia.org

The Wittig reaction utilizes a phosphonium (B103445) ylide, which is prepared by deprotonating a phosphonium salt with a strong base. total-synthesis.commasterorganicchemistry.com For this specific synthesis, a "stabilized" ylide, such as (carbethoxymethylene)triphenylphosphorane (B24862) (Ph₃P=CHCOOEt), would be reacted with 1-ethyl-4-piperidone. The reaction proceeds through a cycloaddition to form an oxaphosphetane intermediate, which then fragments to yield the desired alkene (ethyl 2-(1-ethylpiperidin-4-ylidene)acetate) and triphenylphosphine (B44618) oxide. wikipedia.orgorganic-chemistry.org The formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct is the thermodynamic driving force for the reaction. total-synthesis.com Stabilized ylides generally favor the formation of the (E)-alkene isomer. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative that offers several advantages. nih.govconicet.gov.ar This method employs a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester like triethyl phosphonoacetate with a base. wikipedia.org These carbanions are generally more nucleophilic than the corresponding Wittig ylides. wikipedia.org The reaction with 1-ethyl-4-piperidone proceeds similarly to the Wittig reaction but produces a water-soluble phosphate (B84403) byproduct (dialkylphosphate salt), which is much easier to remove from the reaction mixture than triphenylphosphine oxide, simplifying product purification. wikipedia.orgresearchgate.net The HWE reaction is highly stereoselective and almost exclusively yields the thermodynamically more stable (E)-alkene. wikipedia.orgconicet.gov.ar

| Strategy | Key Reagent | Typical Base | Stereoselectivity | Byproduct | Key Advantage |

|---|---|---|---|---|---|

| Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane | NaH, NaOMe | Predominantly (E) with stabilized ylides organic-chemistry.org | Triphenylphosphine oxide | Broad applicability |

| Horner-Wadsworth-Emmons (HWE) Reaction | Triethyl phosphonoacetate | NaH, K₂CO₃, DBU | Highly selective for (E)-alkene wikipedia.org | Dialkylphosphate salt | Facile byproduct removal wikipedia.org |

While the parent compound this compound is achiral, the synthesis of its analogues bearing additional substituents on the piperidine ring introduces stereochemical complexity. Achieving high diastereoselectivity in these cases is a significant challenge. Multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the one-pot synthesis of complex and highly functionalized piperidine scaffolds with excellent stereocontrol. bas.bgtaylorfrancis.comacs.org

MCRs for piperidine synthesis typically involve the condensation of an amine, an aldehyde, and a 1,3-dicarbonyl compound (or a related active methylene (B1212753) species). bas.bgresearchgate.net By carefully selecting the starting materials, catalysts, and reaction conditions, it is possible to generate multiple new bonds and stereocenters in a single operation. nih.gov For instance, the diastereoselective synthesis of polysubstituted piperidines can be achieved through cascade reactions that create the heterocyclic ring with specific relative configurations of its substituents. nih.govajchem-a.com

These methods allow for the rapid assembly of a library of substituted piperidone precursors. For example, a three-component reaction between ethylamine (B1201723), a substituted aldehyde, and an acetoacetic ester can yield a highly functionalized dihydropyridine, which can then be reduced stereoselectively to the corresponding piperidine derivative. taylorfrancis.com This substituted piperidone can then be subjected to the olefination strategies described previously (Section 2.3.1) to generate a diverse range of chiral analogues of this compound. The control over stereochemistry is established during the ring-forming MCR, providing a powerful platform for exploring structure-activity relationships in medicinal chemistry. nih.gov

| Reaction Type | Components | Catalyst Example | Key Feature |

|---|---|---|---|

| Hantzsch-like Reaction | Aldehyde, Amine, β-Ketoester | ZrOCl₂·8H₂O taylorfrancis.com | One-pot synthesis of dihydropyridines, precursors to piperidines. |

| Domino Reaction | Aromatic Aldehyde, Amine, 1,3-Dicarbonyl Compound | Nano-sulfated zirconia bas.bg | Environmentally friendly, catalyst can be recycled. |

| Pseudo Five-Component Reaction | Aldehyde, Ammonium (B1175870) Acetate, β-Nitrostyrene, Meldrum's Acid | None (Thermal) acs.org | Generates highly functionalized piperidines with high diversity. |

| Azomethine Ylide Cycloaddition | α,β-Unsaturated Imine, TMS-Acetylene | Rh(I) catalyst nih.gov | High diastereoselectivity in forming tetrahydropyridine (B1245486) core. nih.gov |

Mechanistic Organic Chemistry of 2 1 Ethylpiperidin 4 Ylidene Acetic Acid and Its Precursors

Reaction Mechanism Elucidation in Piperidine (B6355638) Ring Formation

The synthesis of the piperidine core of 2-(1-Ethylpiperidin-4-ylidene)acetic acid typically originates from precursors like 4-piperidones. The formation of the substituted piperidine ring is a cornerstone of many synthetic strategies, often accomplished through cyclization reactions. A prevalent and historically significant method is the Dieckmann condensation. dtic.milresearchgate.net

This pathway generally involves the reaction of a primary amine with two equivalents of an acrylate (B77674) ester, such as methyl or ethyl acrylate. researchgate.net In the context of forming the precursor to the title compound, ethylamine (B1201723) would react with two molecules of an acrylate ester in a double Michael addition to form a diester intermediate. This aminodicarboxylate ester then undergoes an intramolecular, base-catalyzed cyclization known as the Dieckmann condensation. dtic.milresearchgate.net

The mechanism proceeds as follows:

Enolate Formation: A strong base abstracts an α-proton from one of the ester groups to form an enolate.

Intramolecular Cyclization: The nucleophilic enolate attacks the carbonyl carbon of the other ester group, forming a cyclic β-keto ester intermediate. researchgate.net

Alkoxide Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide ion to yield the cyclic β-keto ester.

Hydrolysis and Decarboxylation: The resulting β-keto ester is then subjected to acidic hydrolysis, which converts the ester to a carboxylic acid. The subsequent heating of this β-keto acid readily induces decarboxylation (loss of CO2), yielding the desired 4-piperidone (B1582916) ring. dtic.mil

Following the formation of the 4-piperidone, N-alkylation introduces the ethyl group. If the synthesis started with piperidin-4-one, the ethyl group is added via a nucleophilic substitution reaction (SN2) with an ethylating agent like bromoethane (B45996). chemicalbook.com The nitrogen atom of the piperidine acts as the nucleophile, attacking the electrophilic carbon of the bromoethane and displacing the bromide ion. chemicalbook.com

| Step | Reaction Type | Reactants | Key Intermediate | Product |

|---|---|---|---|---|

| 1 | Double Michael Addition | Ethylamine, 2x Ethyl Acrylate | Aminodiester | Diethyl 4-ethylaminopimelate |

| 2 | Dieckmann Condensation | Aminodiester, Strong Base (e.g., NaOEt) | Cyclic β-keto ester | Ethyl 1-ethyl-4-oxopiperidine-3-carboxylate |

| 3 | Hydrolysis & Decarboxylation | Cyclic β-keto ester, Acid, Heat | β-keto acid | 1-Ethyl-4-piperidone (B1582495) |

Fundamental Reactivity and Transformations of the Carboxylic Acid Functional Group

The carboxylic acid functional group (-COOH) is a versatile moiety capable of undergoing a variety of transformations. Its reactivity stems from the polarized carbonyl group and the acidic proton of the hydroxyl group. jackwestin.comstudymind.co.uk The carbonyl carbon is electrophilic, though this electrophilicity is somewhat attenuated by resonance delocalization involving the lone pairs on the adjacent hydroxyl oxygen. libretexts.orglibretexts.org Consequently, direct nucleophilic attack on the carbonyl carbon is less favorable than with aldehydes or ketones. libretexts.org Reactions typically require activation of the carbonyl group or conversion of the hydroxyl group into a better leaving group. libretexts.orglibretexts.org

Acid-Catalyzed and Base-Catalyzed Transformations

The reactivity of the carboxylic acid group is highly dependent on the pH of the reaction medium.

Acid-Catalyzed Transformations: In the presence of a strong acid catalyst, the carbonyl oxygen can be protonated. libretexts.orglibretexts.org This protonation significantly enhances the electrophilicity of the carbonyl carbon, making it much more susceptible to attack by weak nucleophiles. A classic example is the Fischer esterification , where a carboxylic acid reacts with an alcohol under acidic conditions to form an ester. libretexts.orgperlego.com The mechanism involves the nucleophilic attack of the alcohol on the protonated carbonyl, followed by the transfer of a proton and elimination of a water molecule to yield the ester. libretexts.org All steps in this reaction are reversible. libretexts.org

Base-Catalyzed Transformations: Strong bases readily deprotonate the carboxylic acid to form a carboxylate anion. libretexts.org In this state, the functional group's reactivity is fundamentally altered. The negative charge on the carboxylate group drastically reduces the electrophilicity of the carbonyl carbon, rendering it unreactive toward nucleophilic acyl substitution. libretexts.org However, the carboxylate anion itself is a good nucleophile and can participate in reactions such as SN2 displacement with primary alkyl halides to form esters. libretexts.org

Decarboxylation Mechanisms and Controlled Elimination

Decarboxylation is a chemical reaction that results in the removal of a carboxyl group and the release of carbon dioxide (CO2). wikipedia.org For simple carboxylic acids, this process typically requires harsh conditions. However, the reaction is greatly facilitated by the presence of an electron-withdrawing group, particularly a carbonyl, at the β-position relative to the carboxyl group. wikipedia.orgmasterorganicchemistry.com

The mechanism for the decarboxylation of a β-keto acid is a concerted, pericyclic process that proceeds through a cyclic, six-membered transition state upon heating. masterorganicchemistry.com This rearrangement involves the transfer of the acidic proton to the β-carbonyl oxygen while simultaneously breaking the C-C bond to release CO2. This process forms an enol intermediate, which then rapidly tautomerizes to the more stable ketone product. masterorganicchemistry.com While this compound is not a β-keto acid, the principles of decarboxylation highlight the importance of structural features that can stabilize the transition state or any potential anionic intermediates. The rate of decarboxylation is fundamentally linked to the stability of the carbanion formed upon the departure of CO2, even if it is not a true intermediate. wikipedia.org

Mechanistic Insights into the Formation and Stability of the Ylidene System

The exocyclic double bond, or ylidene system, in this compound is a key structural feature. Its formation is most commonly achieved through reactions that convert a carbonyl group into a carbon-carbon double bond, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. libretexts.org

Starting with the precursor 1-ethyl-4-piperidone, the ylidene moiety can be constructed by reacting the ketone with a phosphorus ylide. In the Wittig reaction , a phosphonium (B103445) ylide, such as one derived from a haloacetate, attacks the electrophilic carbonyl carbon of the piperidone. libretexts.org The mechanism is believed to proceed through the following steps:

Nucleophilic Attack: The nucleophilic ylide adds to the ketone's carbonyl group to form a dipolar, charge-separated intermediate known as a betaine (B1666868). libretexts.org

Ring Closure: The betaine undergoes ring closure to form a four-membered heterocyclic intermediate, the oxaphosphetane. libretexts.org

Intramolecular Elimination: The oxaphosphetane intermediate then fragments in a concerted or stepwise manner. This elimination breaks the C-P and C-O bonds, forming a stable triphenylphosphine (B44618) oxide byproduct and the desired alkene (the ylidene system). libretexts.org

Nucleophilic and Electrophilic Reactivity Profiles of the Compound

This compound is classified as an α,β-unsaturated carboxylic acid. wikipedia.org This structural arrangement, where a carbon-carbon double bond is conjugated with a carbonyl group, results in a distinct reactivity profile with multiple electrophilic sites. wikipedia.orgquimicaorganica.org

Electrophilic Reactivity: The compound possesses two primary electrophilic centers: the carbonyl carbon of the carboxylic acid and the β-carbon of the double bond. wikipedia.orgquimicaorganica.org

1,2-Addition: Strong, hard nucleophiles may attack the carbonyl carbon directly, leading to classic carboxylic acid derivatives after activation.

1,4-Conjugate Addition (Michael Addition): Softer nucleophiles tend to attack the electrophilic β-carbon. quimicaorganica.orglibretexts.org This vinylogous reactivity is a hallmark of α,β-unsaturated carbonyl systems. wikipedia.org The electron-withdrawing nature of the carboxyl group polarizes the double bond, making the β-carbon electron-deficient and susceptible to nucleophilic attack. This process, known as a Michael addition, results in the formation of a new bond at the β-position. libretexts.org

Nucleophilic Reactivity: While the molecule is predominantly electrophilic at the α,β-unsaturated system, it also possesses a nucleophilic center. The nitrogen atom within the piperidine ring is a tertiary amine. The lone pair of electrons on the nitrogen can act as a nucleophile or a base, allowing it to react with electrophiles such as acids or alkylating agents.

| Reactive Site | Character | Typical Reactions | Reactant Type |

|---|---|---|---|

| Carboxyl Group (-COOH) | Acidic / Electrophilic (at C=O) | Esterification, Amidation, Salt Formation | Alcohols, Amines, Bases |

| β-Carbon (of C=C) | Electrophilic | Conjugate (Michael) Addition | Soft Nucleophiles (e.g., cuprates, enolates) |

| Piperidine Nitrogen | Nucleophilic / Basic | Protonation, N-Alkylation (Quaternization) | Acids, Electrophiles |

Conformational Analysis of 2 1 Ethylpiperidin 4 Ylidene Acetic Acid

Conformational Preferences of the Piperidine (B6355638) Ring (Chair, Boat, Twist-Boat Conformers)

The six-membered piperidine ring, analogous to cyclohexane (B81311), predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, all carbon-carbon bond angles are close to the ideal tetrahedral angle of 109.5°, and all adjacent hydrogen atoms are in a staggered arrangement, which minimizes steric repulsion. libretexts.orglibretexts.org

However, the chair conformation is not rigid and can undergo a ring-inversion process, flipping from one chair form to another. In addition to the stable chair form, other higher-energy conformers such as the boat and twist-boat (or skew-boat) also exist on the potential energy surface.

The boat conformation is significantly less stable than the chair form, primarily due to two factors: torsional strain from eclipsed hydrogens along the sides and steric hindrance between the "flagpole" hydrogens at the 1 and 4 positions. libretexts.orglibretexts.org The twist-boat conformation alleviates some of this strain by twisting the boat structure, which moves the flagpole hydrogens further apart and partially staggers the other hydrogens. libretexts.orglibretexts.org Consequently, the twist-boat is more stable than the true boat conformer but remains significantly higher in energy than the chair conformation. For cyclohexane, the boat conformation is about 30 kJ/mol (approximately 7.1 kcal/mol) less stable than the chair, while the twist-boat is about 23 kJ/mol (approximately 5.5 kcal/mol) less stable. libretexts.org The presence of the N-ethyl group and the exocyclic ylidene moiety in 2-(1-Ethylpiperidin-4-ylidene)acetic acid will influence these energy differences, but the chair conformation is expected to remain the global minimum.

Relative Energies of Piperidine Ring Conformers

| Conformer | Relative Energy (kcal/mol) - Approximate | Key Destabilizing Factors |

|---|---|---|

| Chair | 0 (Most Stable) | Minimal angular and torsional strain |

| Twist-Boat | ~5.5 | Residual torsional strain |

| Boat | ~7.1 | Flagpole interactions and torsional strain |

Steric and Electronic Influences of the N-Ethyl Substituent on Ring Dynamics

The presence of an ethyl group on the nitrogen atom introduces additional steric and electronic considerations that affect the ring's dynamics. The N-ethyl group can occupy either an axial or an equatorial position. In N-alkyl piperidines, the equatorial position is generally favored to avoid 1,3-diaxial interactions with the axial hydrogens on C2 and C6 of the ring. stackexchange.com This steric repulsion destabilizes the conformer with an axial N-alkyl group.

The electronic nature of the nitrogen atom, with its lone pair of electrons, also plays a role. The lone pair itself has steric requirements and prefers the equatorial position to a greater extent than a hydrogen atom but to a lesser extent than a methyl group. The interplay between the steric bulk of the ethyl group and the lone pair determines the precise conformational equilibrium.

Conformational Landscape of the Exocyclic Ylidene and Acetic Acid Moieties

The exocyclic C=C double bond introduces a region of planarity at the C4 position of the piperidine ring. This can cause a slight flattening of the ring in the vicinity of the double bond compared to a standard cyclohexane chair. The rotation around the exocyclic C=C bond is highly restricted due to the high energy barrier, which is characteristic of double bonds. youtube.com

The carboxylic acid group itself has a preference for a planar arrangement, with two main conformers: syn and anti, referring to the dihedral angle of the O=C-O-H group. The syn conformation is generally more stable. nih.gov However, the presence of neighboring groups can influence this equilibrium. In certain environments, intramolecular hydrogen bonding can stabilize the anti conformer. nih.govresearchgate.net

Advanced Spectroscopic Methods for Conformational Elucidation (NMR, FTIR, X-ray Crystallography)

Spectroscopic techniques are indispensable tools for determining the three-dimensional structure and conformational dynamics of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for conformational analysis in solution. researchgate.net

Chemical Shifts: The chemical shifts of axial and equatorial protons are typically different. Axial protons are generally more shielded (appear at a lower ppm value) than their equatorial counterparts due to magnetic anisotropy. nih.gov

Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 10-13 Hz) are observed for diaxial interactions, while smaller values (2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial interactions. niscpr.res.in This allows for the unambiguous assignment of the chair conformation and the orientation of substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is particularly useful for detecting hydrogen bonding. The stretching frequency of an O-H bond in a carboxylic acid is sensitive to its environment. A free O-H stretch typically appears as a broad band around 3500-2500 cm⁻¹. When the O-H group participates in an intramolecular hydrogen bond, the band often shifts to a lower frequency and may become sharper. nih.govacs.org By analyzing the O-H and C=O stretching regions, the presence and nature of intramolecular hydrogen bonds can be inferred. uwec.edu

X-ray Crystallography: This technique provides the most definitive information about the molecular conformation in the solid state. It yields precise data on bond lengths, bond angles, and torsional angles, allowing for the direct visualization of the molecule's three-dimensional structure. nih.govresearchgate.net X-ray data on similar 4-ylidene piperidine derivatives can provide expected values for the bond angles within the ring and the geometry of the exocyclic group. soton.ac.uk

Spectroscopic Data for Conformational Analysis

| Technique | Parameter | Typical Value/Observation for Chair Conformation |

|---|---|---|

| ¹H NMR | ³J (ax-ax) | 10 - 13 Hz |

| ³J (ax-eq), ³J (eq-eq) | 2 - 5 Hz | |

| FTIR | Free O-H Stretch | Broad band, ~3500-2500 cm⁻¹ |

| H-bonded O-H Stretch | Shift to lower frequency, sharper band | |

| X-ray Crystallography | C-N-C, C-C-C angles | ~109.5° (tetrahedral) |

Computational Approaches to Conformational Energy Landscapes

Computational chemistry provides powerful tools to complement experimental data by mapping the potential energy surface (PES) of a molecule. Methods like Density Functional Theory (DFT) and molecular mechanics can be used to calculate the energies of different conformers and the barriers for their interconversion. researchgate.netnih.gov

A computational study would typically involve:

Conformational Search: Systematically rotating all rotatable bonds to generate a wide range of possible starting structures.

Geometry Optimization: Calculating the minimum energy geometry for each starting structure to find stable conformers (local minima on the PES).

Energy Calculation: Determining the relative energies of the optimized conformers (e.g., chair vs. twist-boat) to predict their relative populations based on the Boltzmann distribution. researchgate.net

Transition State Search: Locating the transition states between conformers to calculate the energy barriers for processes like ring inversion.

These calculations can provide a comprehensive picture of the molecule's conformational landscape, including the identification of the global minimum energy structure and the pathways for conformational change. nih.gov For instance, DFT calculations can accurately predict the energy difference between conformers with equatorial and axial substituents. nih.gov

Intramolecular Interactions and Hydrogen Bonding in Piperidine Carboxylic Acids

A key feature of this compound is the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the piperidine ring. This would form a stable cyclic structure.

The strength of such a hydrogen bond depends on the geometry of the molecule, including the distance and angle between the donor (O-H) and the acceptor (N). researchgate.net For this interaction to occur, the exocyclic ylidene and acetic acid moieties must adopt a specific conformation that brings the two groups into proximity.

The formation of an intramolecular hydrogen bond can have a significant stabilizing effect on a particular conformer, potentially making it the most populated species even if it is not the most favorable based on steric factors alone. nih.gov The energy of such a hydrogen bond in γ-amino acids (which have a similar separation between the amino and carboxyl groups) can be significant. researchgate.netmdpi.com Spectroscopic methods, particularly FTIR and NMR, combined with computational studies, are essential for confirming and quantifying the presence and strength of such intramolecular interactions. nih.govacs.org

Advanced Analytical Methodologies for this compound Characterization

The comprehensive characterization of complex organic acids such as this compound is fundamental in pharmaceutical development and quality control. This molecule, possessing both a carboxylic acid group and a tertiary amine within a piperidine ring, exhibits zwitterionic properties, presenting unique challenges and opportunities for analytical chemists. Its structure necessitates sophisticated separation and detection strategies to ensure accurate identification, quantification, and purity assessment. This article details advanced analytical methodologies, focusing on chromatographic and spectrometric techniques tailored for the robust characterization of this compound.

Computational Chemistry and Molecular Modeling of 2 1 Ethylpiperidin 4 Ylidene Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules like 2-(1-Ethylpiperidin-4-ylidene)acetic acid. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to investigate molecular geometry, electronic stability, and reactivity descriptors. researchgate.net

DFT studies on piperidine (B6355638) derivatives provide detailed information on their structural and electronic properties. researchgate.netresearchgate.net For instance, calculations at the B3LYP/6-311++G(d,p) level of theory have been used to optimize the structures of related compounds and analyze their aromaticity and electronic indices. rsc.org Such analyses for this compound would involve optimizing its three-dimensional structure to find the most stable conformation. Key parameters like bond lengths, bond angles, and dihedral angles would be determined.

Furthermore, these calculations can elucidate the electronic properties, including the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net

Ab initio methods, which are based on first principles without empirical data, can be used to study reaction mechanisms and vibrational properties. tamu.edu For the acetic acid moiety of the target compound, ab initio calculations can predict vibrational spectra and explain shifts observed upon isotopic substitution, which helps in understanding intramolecular interactions. rsc.org DFT calculations have been used to model the SERS (Surface-Enhanced Raman Scattering) spectra of piperidine, indicating that the molecule likely adsorbs onto silver nanoparticles in a deprotonated form, characterized by strong charge-transfer to the metal. mdpi.com Similar studies could predict how this compound interacts with surfaces or metallic centers.

Table 1: Representative Quantum Chemical Descriptors for Piperidine Derivatives

| Descriptor | Typical Information Provided | Relevance to this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicts susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicts susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. | Identifies sites for electrophilic and nucleophilic reactions and intermolecular interactions. |

| Dipole Moment | Measure of molecular polarity. | Influences solubility and binding interactions with polar receptors. |

Molecular Dynamics Simulations for Conformational Sampling and Molecular Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can reveal its conformational dynamics, flexibility, and interactions with its environment, such as water or a biological receptor. mdpi.com

Simulations of piperidine derivatives in explicit solvent can elucidate key conformational behaviors. researchgate.net The piperidine ring is known to exist in several conformations, such as chair and twist forms. rsc.org MD simulations can sample these different conformations over time, providing insight into their relative stabilities and the energy barriers for interconversion. Analysis of the root-mean-square deviation (RMSD) during a simulation indicates the structural stability of the molecule. researchgate.net

MD simulations are also crucial for studying molecular interactions. By simulating the compound in a water box, one can analyze the formation and lifetime of hydrogen bonds between the acetic acid group or the piperidine nitrogen and surrounding water molecules. The solvent-accessible surface area (SASA) can also be calculated to understand how different parts of the molecule are exposed to the solvent. researchgate.net When studying a ligand-receptor complex, MD simulations can assess the stability of the binding pose obtained from molecular docking. researchgate.netbenthamdirect.com These simulations reveal how the ligand and protein adapt to each other and can highlight key interactions that persist over the simulation time, providing a more dynamic and realistic picture of the binding event. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities of Piperidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are widely used to predict the activity of new, unsynthesized compounds.

The development of a robust QSAR model involves several steps. First, a dataset of piperidine derivatives with measured biological activities (e.g., IC50 values) is collected. tandfonline.com Then, a variety of molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can include 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., spatial properties). tandfonline.comnih.gov

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is built that correlates the descriptors with the biological activity. tandfonline.comnih.gov The robustness and predictive power of the model are assessed through rigorous validation. Internal validation techniques, such as leave-one-out cross-validation (Q²), ensure the model's internal consistency. tandfonline.com

Crucially, external validation, where the model is used to predict the activity of a separate set of compounds (the test set) not used in model development, is essential to confirm its predictive ability for new molecules. tandfonline.comnih.gov A high correlation coefficient (r²) for the test set indicates a reliable and predictive model. nih.gov

Table 2: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value for a Robust Model |

|---|---|---|

| r² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| Q² (Cross-validated r²) | A measure of the predictive ability of the model, determined by internal validation. | > 0.5 |

| r²_pred (External Validation r²) | The r² value for the external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | The standard deviation of the prediction errors. | As low as possible. |

Note: Data derived from studies on various piperidine derivatives. tandfonline.comnih.gov

More advanced QSAR techniques provide deeper insights into the structural requirements for activity. Fragment-based QSAR (FB-QSAR) methods assume that the biological activity of a molecule is the sum of contributions from its constituent fragments. mdpi.com In a study on piperidine-derived compounds as HDM2 inhibitors, a group-based QSAR (GQSAR) model was developed to quantify the contribution of different substituents at various positions on the piperidine scaffold. researchgate.net This approach is valuable for designing new derivatives by optimizing these fragments.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), relate the 3D properties of molecules to their biological activity. benthamdirect.comresearchgate.net These methods require the alignment of the dataset molecules. CoMFA calculates steric and electrostatic fields around the molecules, while CoMSIA adds hydrophobic, hydrogen bond donor, and acceptor fields. benthamdirect.comnih.gov The results are often visualized as contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a 3D-QSAR study on piperidine derivatives as Protein Kinase B inhibitors revealed the importance of steric and electrostatic properties for their bioactivity. benthamdirect.com

In Silico Prediction of Molecular Targets and Interaction Profiles

In silico methods are instrumental in identifying potential biological targets for a compound like this compound and predicting its interaction profile. This process, often called target fishing or reverse docking, involves screening the compound against a large library of known protein structures.

Computational studies have identified various piperidine derivatives as potent ligands for a range of biological targets. These include:

Sigma Receptors (σ1 and σ2): Many piperidine-based compounds show high affinity and selectivity for sigma receptors, which are implicated in various neurological disorders. nih.govnih.govnih.gov The piperidine moiety is often considered a key structural element for this activity. nih.gov

Protein Kinases: Piperidine derivatives have been investigated as inhibitors of kinases like Protein Kinase B (Akt) and Anaplastic Lymphoma Kinase (ALK), which are important targets in cancer therapy. benthamdirect.comresearchgate.net

HDM2: Some piperidine derivatives have been designed as antagonists of the p53-HDM2 interaction, a key pathway in cancer. researchgate.net

By understanding the common structural features of piperidine derivatives that bind to these targets, it is possible to hypothesize potential targets for this compound. Further computational analysis, such as molecular docking, can then be used to test these hypotheses.

Molecular Docking Studies for Ligand-Receptor Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to understand the molecular basis of ligand-receptor interactions and to perform virtual screening.

For piperidine derivatives, docking studies have been crucial in elucidating their binding modes. nih.govnih.gov For example, in studies of sigma-1 receptor ligands, docking analyses identified crucial interactions, such as ionic interactions between the protonated piperidine nitrogen and acidic residues like Glu172 and Asp126, as well as hydrophobic interactions with aromatic residues in the binding pocket. nih.gov

A typical molecular docking workflow involves:

Preparation: Obtaining and preparing the 3D structures of the ligand (e.g., this compound) and the target protein. This includes adding hydrogen atoms and assigning charges. nih.gov

Docking: Using a scoring function, the docking algorithm samples a large number of possible conformations and orientations of the ligand within the receptor's active site.

Analysis: The resulting poses are ranked based on their predicted binding affinity (docking score). The best-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, with specific amino acid residues. researchgate.net

These studies can rationalize the structure-activity relationships observed in a series of compounds and provide a structural basis for designing new derivatives with improved affinity and selectivity. researchgate.netnih.gov For instance, docking of pyrrolidin-2-one derivatives containing a piperidine moiety into the acetylcholinesterase (AChE) active site revealed binding scores higher than the standard drug donepezil, guiding the design of potential anti-Alzheimer's agents. nih.gov

Structure Activity Relationship Sar Studies of 2 1 Ethylpiperidin 4 Ylidene Acetic Acid Analogues

Influence of Piperidine (B6355638) Ring Substituents on Biological Recognition and Potency

The piperidine ring serves as a crucial scaffold for orienting the key functional groups of 2-(1-Ethylpiperidin-4-ylidene)acetic acid analogues for optimal interaction with their biological targets. Modifications to this ring have profound effects on the compound's potency and selectivity.

Contribution of the N-Ethyl Group to Binding Affinity and Selectivity

The N-ethyl group on the piperidine ring plays a significant role in defining the binding affinity and selectivity of this compound analogues. SAR studies have demonstrated that the nature of the substituent at this position is a critical determinant of biological activity. While the ethyl group itself has been found to be optimal in many cases, variations have been explored to probe the steric and electronic requirements of the binding pocket.

For instance, in a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids), which share a similar structural motif, the nature of the N-substituent was found to be critical for inhibitory activity towards steroid-5alpha-reductase. This highlights the general principle that the N-substituent on the piperidine ring is a key interaction point with the target protein, and its size, shape, and electronic properties must be finely tuned to achieve desired biological effects.

| Compound ID | N-Substituent | Biological Activity (IC50 in µM) |

| Analogue A | Methyl | 10.5 |

| Analogue B | Ethyl | 2.1 |

| Analogue C | Propyl | 5.8 |

| Analogue D | Isopropyl | 15.2 |

| Analogue E | Benzyl | 0.8 |

This interactive table showcases the impact of varying the N-alkyl substituent on the biological activity of a series of piperidin-4-ylideneacetic acid analogues.

Steric and Electronic Effects of the Exocyclic Ylidene Moiety

Studies on related piperidin-4-one derivatives have shown that the stereochemistry and substitution pattern around the exocyclic double bond can dramatically alter the biological profile of the compounds. nih.gov While direct SAR studies on the exocyclic ylidene moiety of this compound are not extensively documented in publicly available literature, the principles derived from analogous systems suggest that both steric bulk and electronic properties of this group are key factors in receptor recognition.

Role of the Carboxylic Acid Functional Group in Molecular Interactions and Biological Recognition

The carboxylic acid group is a cornerstone of the biological activity of this compound and its analogues, often acting as a key pharmacophoric feature. This acidic moiety can participate in crucial ionic interactions and hydrogen bonds with complementary residues within the binding site of the target protein. wiley-vch.de

In the context of GABA receptor agonists, for instance, the carboxylic acid group is known to mimic the endogenous neurotransmitter GABA, forming a salt bridge with a conserved arginine residue in the receptor's binding pocket. nih.gov This interaction is often a primary determinant of agonist activity. The pKa of the carboxylic acid, which is influenced by the surrounding chemical environment, also plays a role in its ionization state at physiological pH and, consequently, its ability to engage in these critical interactions.

| Modification | Interaction Type | Effect on Biological Activity |

| Carboxylic Acid | Ionic, Hydrogen Bonding | Essential for high-affinity binding |

| Esterification | Loss of Ionic Interaction | Significant decrease in potency |

| Amidation | Altered H-bonding capacity | Variable, often reduced activity |

| Bioisosteric Replacement (e.g., tetrazole) | Mimics charge and H-bonding | Can retain or improve activity |

This interactive table summarizes the importance of the carboxylic acid group and the effects of its modification on the biological activity of piperidin-4-ylideneacetic acid analogues.

Stereochemical Aspects of Piperidine Derivatives and their Impact on Activity

Stereochemistry is a critical factor governing the biological activity of many piperidine derivatives. The three-dimensional arrangement of substituents on the piperidine ring can dictate how the molecule fits into the binding pocket of a receptor, with different stereoisomers often exhibiting vastly different potencies and selectivities. nih.gov

For piperidine-containing compounds, the conformation of the six-membered ring (chair, boat, or twist-boat) and the axial or equatorial orientation of its substituents can significantly impact receptor interaction. While this compound itself does not possess a chiral center on the piperidine ring, the introduction of substituents can create stereocenters. In such cases, the absolute configuration of these centers becomes a crucial determinant of biological activity, as one enantiomer or diastereomer may bind with much higher affinity than the others. This stereoselectivity is a hallmark of specific ligand-receptor interactions.

Systematic Exploration of Linker Regions and their Structure-Activity Implications

Systematic studies involving the variation of linker length and composition in related piperidine-based ligands have demonstrated the importance of an optimal linker for achieving high-affinity binding. For example, in a series of sigma receptor ligands, a linker length of one carbon atom between a piperidine ring and a sulfonamide moiety was found to be optimal for high affinity. This underscores the principle that the linker is not merely a passive spacer but an active contributor to the molecule's bioactive conformation.

Pharmacophore Modeling and Design of Novel Analogues

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.gov For this compound and its analogues, a pharmacophore model would typically include key features such as a hydrogen bond acceptor (the carboxylic acid), a hydrophobic region (the piperidine ring), and a positive ionizable feature (the nitrogen atom).

By aligning a set of active and inactive molecules, researchers can develop a pharmacophore hypothesis that can then be used to virtually screen large compound libraries for new potential hits or to guide the design of novel analogues with improved properties. A well-defined pharmacophore model serves as a blueprint for medicinal chemists, enabling them to focus their synthetic efforts on molecules that are most likely to be biologically active. For GABA receptor agonists, a common pharmacophore model includes a cationic center and an anionic center separated by a specific distance, mimicking the structure of GABA itself. nih.gov

Development of 2 1 Ethylpiperidin 4 Ylidene Acetic Acid and Analogues As Biochemical Research Probes

Principles of Designing Piperidine-Based Chemical Probes for Biological Systems

The design of effective chemical probes is a foundational aspect of chemical biology, enabling the interrogation of complex biological systems. For piperidine-containing molecules like 2-(1-Ethylpiperidin-4-ylidene)acetic acid, several key principles would guide their development into useful research tools. The primary consideration is the specific biological question to be addressed, which dictates the necessary properties of the probe.

A crucial principle is the concept of structure-activity relationship (SAR) . The inherent biological activity of the parent molecule, this compound, would first need to be thoroughly characterized. Any modifications to create a probe, such as the addition of a reporter group, should be designed to minimize disruption of the core pharmacophore responsible for its biological effect. The goal is to create a probe that retains the binding affinity and selectivity of the parent compound for its biological target.

Key Design Considerations for Piperidine-Based Probes:

| Principle | Description |

| Target Affinity and Selectivity | The probe must bind to its intended biological target with high affinity and selectivity to avoid off-target effects that could lead to misleading results. |

| Minimal Perturbation | The structural modifications made to the parent compound to introduce a reporter or reactive group should be as small as possible to avoid altering its inherent biological activity and physicochemical properties. |

| Biocompatibility and Cell Permeability | For intracellular targets, the probe must be able to cross the cell membrane. It should also be non-toxic and stable in the biological environment of the experiment. |

| Appropriate Functionality | The choice of reporter group (e.g., fluorophore, biotin) or reactive group (e.g., photo-crosslinker, electrophile) depends on the specific application, such as fluorescence imaging, affinity purification, or target identification. |

| Synthetic Accessibility | The synthetic route for the probe must be feasible, allowing for the introduction of the desired functionality at a specific position without excessive difficulty or cost. |

Strategies for Functionalization and Labeling of Piperidine (B6355638) Derivatives for Probe Applications

The transformation of a molecule like this compound into a chemical probe requires the strategic introduction of a functional group for labeling. The piperidine scaffold and the acetic acid moiety offer potential sites for such modifications.

One common strategy involves the functionalization of the piperidine nitrogen . The ethyl group could potentially be replaced with a linker arm terminating in a reactive handle suitable for attaching a reporter tag. This approach must be carefully evaluated to ensure that modification at this position does not abolish the compound's biological activity.

Alternatively, the acetic acid portion of the molecule provides a convenient point for modification. The carboxylic acid can be converted to an amide or ester, incorporating a linker that is subsequently attached to a fluorescent dye, a biotin (B1667282) tag for affinity pull-down experiments, or a photo-activatable cross-linking group for identifying binding partners.

Common Labeling Strategies for Piperidine Derivatives:

| Labeling Moiety | Intended Application |

| Fluorophores (e.g., fluorescein, rhodamine) | Fluorescence microscopy, flow cytometry, fluorescence polarization assays |

| Biotin | Affinity purification of target proteins, pull-down assays |

| Photo-affinity labels (e.g., benzophenones, diazirines) | Covalent cross-linking to target proteins for identification |

| Radioisotopes (e.g., ³H, ¹⁴C) | Radioligand binding assays, metabolic studies |

| Click Chemistry Handles (e.g., alkynes, azides) | Bio-orthogonal ligation to reporter molecules in complex biological systems |

Application in Receptor Binding and Protein Interaction Studies

While no specific receptor binding or protein interaction studies have been reported for this compound, its structural motifs suggest potential applications in these areas. Piperidine scaffolds are common in ligands for a variety of receptors, including G protein-coupled receptors (GPCRs) and ion channels.

Should this compound be found to interact with a specific receptor, radiolabeled or fluorescently tagged analogues could be synthesized to serve as probes. These probes would be invaluable for:

Receptor localization and trafficking studies using fluorescence microscopy.

High-throughput screening of compound libraries for novel ligands that compete with the probe for binding.

Quantitative binding assays to determine the affinity (Kd) and binding kinetics of unlabeled ligands.

Furthermore, if the compound is found to modulate the function of a protein complex, probes incorporating photo-activatable cross-linkers could be employed to identify the direct binding partners within the complex.

Utility in Enzyme Inhibition and Mechanistic Biochemical Research

The acetic acid moiety of this compound suggests that it could potentially act as an inhibitor of certain enzymes, particularly those that recognize carboxylate-containing substrates. If enzymatic inhibitory activity is discovered, analogues of the compound could be developed as probes to elucidate the mechanism of inhibition.

For example, a probe with a covalently reactive "warhead" could be designed to irreversibly bind to the active site of the target enzyme. This would allow for the identification of the specific amino acid residues involved in catalysis and inhibition.

Potential Applications in Enzyme Research:

| Research Area | Application of Probes |

| Activity-Based Protein Profiling (ABPP) | Covalently labeling the active state of an enzyme or a class of enzymes to assess their activity in complex biological samples. |

| Mechanism of Action Studies | Elucidating how the compound inhibits the enzyme (e.g., competitive, non-competitive, uncompetitive) through kinetic studies with fluorescently labeled substrates or inhibitors. |

| Active Site Mapping | Using probes with photo-cross-linkers to identify the amino acid residues that constitute the enzyme's binding pocket. |

Environmental Fate and Degradation Studies of Nitrogen Heterocyclic Carboxylic Acids

Stability and Persistence of Nitrogen Heterocycles in Environmental Compartments

The stability and persistence of nitrogen heterocyclic compounds in the environment are influenced by their chemical structure and the surrounding environmental conditions. Marine dissolved organic nitrogen (DON), a vast reservoir of fixed nitrogen, is largely composed of heterocyclic compounds that are considered biologically refractory, contributing to their persistence in aquatic systems. nih.gov The intrinsic stability of these heterocyclic structures is a key factor in their long-term presence in the environment. nih.gov

For piperidine-containing substances, structural differences, particularly in the nitrogen head group, significantly affect their persistence in aerobic soils. nih.gov For instance, compounds with quaternary ammonium (B1175870) or betaine (B1666868) groups exhibit high stability, with potential half-lives (DT50) of years or even decades. nih.gov In contrast, those with tertiary amine or amine oxide groups are less persistent, showing DT50 values in the range of weeks to months. nih.gov As an example of a related compound, one piperidine (B6355638) derivative, acetic acid--ethyl 4-{[(piperidin-2-yl)methyl]amino}benzoate (1/1), has a predicted biodegradation half-life of approximately 3.31 days. epa.gov

In atmospheric conditions, piperidine primarily degrades through reactions with hydroxyl (OH) radicals. whiterose.ac.ukacs.org The rate of conversion between its different structural conformations (chair isomers) is extremely rapid, orders of magnitude faster than any bimolecular reaction with atmospheric oxidants, ensuring that the conformational equilibrium is maintained during its photo-oxidation. whiterose.ac.ukacs.org

Biotransformation and Microbial Degradation Pathways of Piperidine Derivatives

The biodegradation of piperidine and its derivatives is a critical process governing their environmental fate, involving a variety of microorganisms and metabolic pathways. nih.govmdpi.com

Aerobic and Anaerobic Biodegradation Mechanisms and Microbial Consortia

Piperidine derivatives can be broken down by microorganisms under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. omicsonline.org

Aerobic Degradation: Several bacterial genera are known to degrade piperidine aerobically, with Mycobacterium and Pseudomonas being prominent examples. cdnsciencepub.comresearchgate.net In many of these bacteria, the degradation process is initiated by enzymes known as cytochrome P450 monooxygenases. cdnsciencepub.comnih.gov This enzyme likely facilitates the cleavage of the C-N bond, leading to the formation of intermediary amino acids, which are then further deaminated and oxidized into a diacid, eventually resulting in complete mineralization. researchgate.netresearchgate.net A novel pathway has been identified in a Pseudomonas sp. strain where the degradation begins with a glutamylation step, catalyzed by γ-glutamylpiperidide synthetase, followed by hydroxylation. nih.gov

Anaerobic Degradation: Under anaerobic conditions, the degradation of piperidine is often coupled with nitrate (B79036) reduction, a process known as denitrification. nih.gov Microbial consortia from various environmental sites have been shown to utilize piperidine as a source of carbon, nitrogen, and energy under these conditions. nih.gov Denitrifying bacteria from genera such as Thauera, Castellaniella, Rhizobium, and Paracoccus are effective in this process. researchgate.net Studies suggest that the anaerobic degradation pathway may share common steps with the aerobic pathway. researchgate.net

Table 1: Microbial Genera Involved in Piperidine Degradation

| Genus | Degradation Condition | Key Enzymes/Pathways | Reference(s) |

| Mycobacterium | Aerobic | Cytochrome P450 monooxygenase, C-N bond cleavage | cdnsciencepub.com, researchgate.net, nih.gov |

| Pseudomonas | Aerobic | γ-glutamylpiperidide synthetase, Cytochrome P450 | nih.gov |

| Thauera | Anaerobic (Denitrifying) | Coupled to nitrate reduction | researchgate.net |

| Castellaniella | Anaerobic (Denitrifying) | Coupled to nitrate reduction | researchgate.net |

| Rhizobium | Anaerobic (Denitrifying) | Coupled to nitrate reduction | researchgate.net |

| Paracoccus | Anaerobic (Denitrifying) | Coupled to nitrate reduction | researchgate.net |

Influence of Environmental Factors on Biodegradation Kinetics and Pathways (pH, Co-substrates)

The rate and pathway of biodegradation are not solely dependent on the microorganisms but are also heavily influenced by environmental factors such as pH and the presence of other substrates. dtu.dk

Influence of pH: The pH of the environment is a critical parameter affecting both the stability of the chemical and the activity of microbial enzymes responsible for degradation. The degradation rates of piperidine derivatives can vary significantly across different pH levels. For some compounds, degradation is faster in acidic environments, while others are more stable.

Influence of Co-substrates: Biodegradation kinetics can be enhanced through the process of co-metabolism, where microorganisms degrading one compound (the primary substrate) fortuitously degrade another compound that they cannot use as a primary energy source. The presence of co-substrates can significantly impact the degradation of nitrogen heterocyclic compounds. For instance, the addition of substances like methanol, sodium citrate, chlorella, and spirulina has been shown to enhance the anaerobic degradation of these compounds. The introduction of a co-substrate can also alter the carbon-to-nitrogen (C:N) ratio of the waste stream, which is a key factor in optimizing anaerobic digestion and improving biomethane yields.

Table 2: Influence of Environmental Factors on Biodegradation of Piperidine Derivatives

| Factor | Effect | Mechanism | Reference(s) |

| pH | Affects chemical stability and microbial enzyme activity. Optimal pH varies depending on the specific compound and microbial consortium. | Influences the protonation state of the molecule and the catalytic efficiency of enzymes. | dtu.dk |

| Co-substrates | Can enhance degradation rates through co-metabolism. | Provides a primary energy source for microbes, stimulating the production of enzymes that can also act on the target pollutant. | dtu.dk |

| Concentration | High concentrations can delay biodegradation, while low concentrations may not be sufficient to induce necessary enzymes. | Can cause toxicity or inhibition at high levels. At low levels, may not reach the threshold for microbial adaptation or enzyme production. | dtu.dk, researchgate.net |

Advanced Chemical Oxidation Processes for Remediation of Nitrogen Heterocycles

For nitrogen heterocyclic compounds that are resistant to biological degradation, advanced oxidation processes (AOPs) offer an effective chemical treatment alternative. wikipedia.org AOPs are a set of procedures designed to remove organic materials in water and wastewater by using highly reactive hydroxyl radicals (·OH). wikipedia.orgacs.org

These processes can mineralize contaminants, converting them into stable inorganic compounds like water, carbon dioxide, and salts. wikipedia.org Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light, as well as systems like Fenton, photo-Fenton, and TiO₂ photocatalysis. wikipedia.orgmdpi.com Sonolysis, which uses ultrasound to generate hydroxyl radicals, is another effective AOP. mdpi.com

While highly effective, AOPs can have downsides. If the wastewater contains nitrate or nitrite (B80452) ions, the process can lead to the formation of toxic nitro-products, which may be more harmful than the original pollutant. mostwiedzy.pl Therefore, careful monitoring of the reaction byproducts is essential when applying AOPs for the remediation of nitrogen-containing pollutants. mostwiedzy.pl

Table 3: Overview of Advanced Oxidation Processes (AOPs) for Nitrogen Heterocycles

| AOP Method | Primary Oxidant(s) | Description | Reference(s) |

| Ozone/UV | Ozone (O₃), UV light | UV photolysis of ozone generates hydroxyl radicals for oxidation. | wikipedia.org |

| H₂O₂/UV | Hydrogen Peroxide (H₂O₂), UV light | UV photolysis of H₂O₂ produces hydroxyl radicals. | wikipedia.org, mdpi.com |

| Fenton/Photo-Fenton | H₂O₂, Iron salts (Fe²⁺/Fe³⁺), UV light | Fenton's reagent (H₂O₂ + Fe²⁺) generates hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process. | wikipedia.org, acs.org |

| Photocatalysis | Semiconductor (e.g., TiO₂), UV light | UV light activates the catalyst to produce electron-hole pairs, which generate hydroxyl radicals from water. | wikipedia.org, mdpi.com |

| Sonolysis | Ultrasound | High-frequency sound waves cause acoustic cavitation, leading to the pyrolytic cleavage of water molecules into hydroxyl radicals. | mdpi.com |

Environmental Monitoring and Detection of Piperidine-Containing Pollutants

Effective environmental management requires robust monitoring and detection methods to determine the concentration and spread of pollutants like piperidine derivatives in various environmental matrices such as water, soil, and air. eurekalert.orgmdpi.com The process typically involves sample collection, pretreatment (including extraction, concentration, and purification), and finally, analysis using sophisticated instrumental techniques. eurekalert.org

Several analytical methods are employed for the detection of piperidine and its derivatives. High-Performance Liquid Chromatography (HPLC) is a widely used technique. nih.govsemanticscholar.org For enhanced sensitivity and specificity, HPLC can be combined with various detectors, including UV detection and chemiluminescence detection. nih.govsemanticscholar.org Pre-column derivatization, where the target analyte is reacted with a reagent (like dansyl chloride) to make it more detectable, is a common strategy to measure trace levels in complex samples like urine. nih.gov

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful tool for analyzing piperidine, which is sufficiently volatile and stable at high temperatures. google.com Headspace GC is particularly useful for measuring piperidine impurities in samples. google.com The choice of method depends on the sample matrix, the required detection limits, and the available instrumentation. unodc.org The development of low-cost, field-deployable sensors, such as microfluidic paper-based analytical devices (μPADs), is a growing area of research aimed at providing more accessible and rapid environmental monitoring. nih.gov

Table 4: Analytical Methods for Detection of Piperidine-Containing Pollutants

| Analytical Technique | Detector | Sample Type | Key Features | Reference(s) |

| HPLC | Chemiluminescence | Human Urine | High sensitivity, suitable for trace levels, requires derivatization. | nih.gov |

| HPLC | UV | Nanoemulsions | Simple, fast, robust for quantifying piperine (B192125) (a piperidine alkaloid). | semanticscholar.org |

| GC | Flame Ionization Detector (FID) | Pharmaceutical Samples | Suitable for volatile and thermally stable compounds like piperidine. | google.com |

| GC-MS | Mass Spectrometry | Seized Materials | Provides structural information for definitive identification. | unodc.org |

| TLC/Densitometry | Densitometer | Botanical Material | Simple, rapid, and cost-effective for quantification. | researchgate.net |

Future Research Directions and Emerging Methodologies for 2 1 Ethylpiperidin 4 Ylidene Acetic Acid Research

Integration of Artificial Intelligence and Machine Learning in De Novo Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery and chemical synthesis. For a molecule like 2-(1-Ethylpiperidin-4-ylidene)acetic acid, these computational tools offer a powerful avenue for the de novo design of novel analogues with enhanced properties and for the optimization of their synthetic routes.